molecular formula C14H10FN3OS B11494477 2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide

2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide

Cat. No.: B11494477
M. Wt: 287.31 g/mol
InChI Key: BVEOIXFPQXADLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves a multi-step process. One common method includes the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot synthesis. The obtained derivatives are then oxidized using copper(II) chloride, which removes two hydrogen atoms and induces cyclization to form the thiadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like copper(II) chloride, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with copper(II) chloride can produce cyclized thiadiazole derivatives, while substitution reactions can yield a variety of fluorinated or non-fluorinated analogs.

Scientific Research Applications

2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with molecular targets within cells. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their function and leading to cytotoxic effects. The exact pathways and targets can vary depending on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom and the specific arrangement of the thiadiazole ring in 2-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide contribute to its unique chemical properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

IUPAC Name

2-fluoro-N-(8-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide

InChI

InChI=1S/C14H10FN3OS/c1-9-5-4-8-18-12(9)16-14(20-18)17-13(19)10-6-2-3-7-11(10)15/h2-8H,1H3

InChI Key

BVEOIXFPQXADLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=NC(=O)C3=CC=CC=C3F)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.